molecular formula C8H19N B3183303 Isopropyl-pentan-3-yl-amine CAS No. 891781-88-7

Isopropyl-pentan-3-yl-amine

Cat. No.: B3183303
CAS No.: 891781-88-7
M. Wt: 129.24 g/mol
InChI Key: ARBUIJSYBRAYHH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl-pentan-3-yl-amine can be synthesized through various methods. One common approach is the carbonyl reductive amination (CRA) between ketones and alkylamines . This method involves the formation of an imine intermediate, which is subsequently reduced to form the amine. The reaction typically requires a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) .

Industrial Production Methods

Industrial production of this compound often involves a zinc-mediated carbonyl alkylative amination (CAA) reaction . This method utilizes a halogen atom transfer (XAT)-mediated radical mechanism, enabling the streamlined synthesis of complex α-branched alkylamines. The reaction can be carried out at various scales, from microtiter plates for high-throughput experimentation to gram-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Isopropyl-pentan-3-yl-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: It can be reduced to form simpler amines or hydrocarbons.

    Substitution: The amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce simpler amines or hydrocarbons.

Scientific Research Applications

Isopropyl-pentan-3-yl-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which isopropyl-pentan-3-yl-amine exerts its effects involves its interaction with molecular targets and pathways. As a tertiary amine, it can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The specific molecular targets and pathways depend on the context in which the compound is used, such as in biological systems or chemical synthesis.

Comparison with Similar Compounds

Isopropyl-pentan-3-yl-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

IUPAC Name

N-propan-2-ylpentan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-5-8(6-2)9-7(3)4/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBUIJSYBRAYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801304605
Record name N-(1-Methylethyl)-3-pentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891781-88-7
Record name N-(1-Methylethyl)-3-pentanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=891781-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Methylethyl)-3-pentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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